molecular formula C27H20Cl2N2O3 B3827486 N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide

Cat. No. B3827486
M. Wt: 491.4 g/mol
InChI Key: ZLJWGBNVYGHHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide, also known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide works by inhibiting glutaminase, an enzyme that plays a critical role in cancer cell metabolism. By blocking this enzyme, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide reduces the supply of glutamate, a key nutrient for cancer cells, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide has also been shown to have other biochemical and physiological effects, including reducing inflammation and improving glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide as a research tool is its specificity for glutaminase, which allows for more targeted studies of the role of glutamine metabolism in cancer. However, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide also has some limitations, including its relatively short half-life and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide, including:
1. Combination therapies: N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide has shown promising results in combination with other cancer treatments, and further studies are needed to determine the optimal combinations and dosages.
2. Biomarker identification: Identifying biomarkers that predict response to N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide could help to identify patients who are most likely to benefit from this treatment.
3. Clinical trials: Several clinical trials are currently underway to evaluate the safety and efficacy of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide in various types of cancer, and further studies are needed to determine its potential as a clinical treatment.
4. Mechanistic studies: Further studies are needed to fully understand the mechanisms underlying the anti-cancer effects of N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide, including its effects on other metabolic pathways and its interactions with other cancer treatments.
In conclusion, N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide is a promising small molecule inhibitor of glutaminase that has shown efficacy in preclinical studies as a potential treatment for various types of cancer. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Scientific Research Applications

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide has been extensively studied in preclinical models of cancer and has shown efficacy in inhibiting tumor growth in various types of cancer, including renal cell carcinoma, non-small cell lung cancer, and triple-negative breast cancer. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20Cl2N2O3/c1-34-25-16-23(30-26(32)18-11-13-19(28)14-12-18)22(29)15-24(25)31-27(33)21-10-6-5-9-20(21)17-7-3-2-4-8-17/h2-16H,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWGBNVYGHHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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